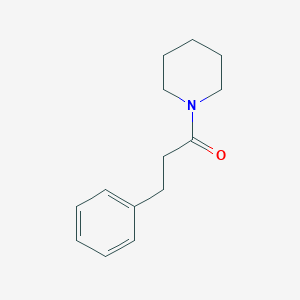

1-Isocyanato-4-methoxycyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Isocyanato-4-methoxycyclohexane, also known as IMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

1-Isocyanato-4-methoxycyclohexane acts as a reactive intermediate in various chemical reactions. It can react with various nucleophiles, such as alcohols, amines, and thiols, to form urethanes, ureas, and thioureas, respectively. 1-Isocyanato-4-methoxycyclohexane can also undergo polymerization reactions to form polyurethanes and other polymers.

Biochemical And Physiological Effects

1-Isocyanato-4-methoxycyclohexane has not been extensively studied for its biochemical and physiological effects. However, it is known that 1-Isocyanato-4-methoxycyclohexane can cause skin irritation and sensitization in humans. Therefore, appropriate precautions should be taken when handling 1-Isocyanato-4-methoxycyclohexane in the laboratory.

Advantages And Limitations For Lab Experiments

1-Isocyanato-4-methoxycyclohexane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-Isocyanato-4-methoxycyclohexane can also be used as a versatile building block for the synthesis of various compounds. However, 1-Isocyanato-4-methoxycyclohexane has some limitations, such as its potential toxicity and the need for appropriate safety measures when handling it.

Future Directions

1-Isocyanato-4-methoxycyclohexane has several potential future directions for research. One potential direction is the synthesis of biodegradable polymers using 1-Isocyanato-4-methoxycyclohexane as a building block. Another potential direction is the use of 1-Isocyanato-4-methoxycyclohexane as a reagent for the preparation of chiral isocyanates, which can be used in the synthesis of chiral drugs. Furthermore, 1-Isocyanato-4-methoxycyclohexane can be used as a reactive intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Conclusion:

In conclusion, 1-Isocyanato-4-methoxycyclohexane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-Isocyanato-4-methoxycyclohexane involves the reaction of 4-methoxycyclohexanol with phosgene and triethylamine. 1-Isocyanato-4-methoxycyclohexane has been widely used in scientific research as a building block for the synthesis of various compounds. 1-Isocyanato-4-methoxycyclohexane acts as a reactive intermediate in various chemical reactions and can undergo polymerization reactions to form polyurethanes and other polymers. 1-Isocyanato-4-methoxycyclohexane has several advantages for lab experiments, but appropriate safety measures should be taken when handling it. Finally, 1-Isocyanato-4-methoxycyclohexane has several potential future directions for research, including the synthesis of biodegradable polymers and the preparation of chiral isocyanates.

Synthesis Methods

1-Isocyanato-4-methoxycyclohexane can be synthesized through the reaction of 4-methoxycyclohexanol with phosgene and triethylamine. The reaction results in the formation of 1-Isocyanato-4-methoxycyclohexane, which can be purified through distillation. The yield of 1-Isocyanato-4-methoxycyclohexane can be improved by optimizing the reaction conditions and using appropriate catalysts.

Scientific Research Applications

1-Isocyanato-4-methoxycyclohexane has been widely used in scientific research due to its unique chemical properties. It can be used as a building block for the synthesis of various compounds, including polyurethanes, biodegradable polymers, and pharmaceuticals. 1-Isocyanato-4-methoxycyclohexane has also been used as a reagent for the preparation of chiral isocyanates, which are important intermediates in the synthesis of chiral drugs.

properties

CAS RN |

196090-01-4 |

|---|---|

Product Name |

1-Isocyanato-4-methoxycyclohexane |

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-isocyanato-4-methoxycyclohexane |

InChI |

InChI=1S/C8H13NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h7-8H,2-5H2,1H3 |

InChI Key |

MVIXGCMOVSFUBO-UHFFFAOYSA-N |

SMILES |

COC1CCC(CC1)N=C=O |

Canonical SMILES |

COC1CCC(CC1)N=C=O |

synonyms |

Cyclohexane, 1-isocyanato-4-methoxy- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)